Cilmostim
Description
Cilmostim is a recombinant human granulocyte colony-stimulating factor (G-CSF) biosimilar, designed to stimulate the production and maturation of neutrophils in patients with chemotherapy-induced neutropenia or congenital neutropenia. As a biosimilar, this compound is developed to match the reference biologic (e.g., filgrastim) in terms of structural complexity, biological activity, and clinical efficacy while adhering to stringent regulatory guidelines for biosimilarity . Its development requires extensive analytical characterization, including primary structure analysis (amino acid sequence), post-translational modifications (e.g., glycosylation), and functional assays to confirm receptor binding affinity and pharmacokinetic equivalence .
Properties
CAS No. |
148637-05-2 |
|---|---|
Molecular Formula |
C15H12O4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarity
Cilmostim and its comparator compounds (e.g., filgrastim, pegfilgrastim, and tbo-filgrastim) share identical amino acid sequences but differ in glycosylation patterns and manufacturing processes. For example:
| Parameter | This compound | Filgrastim (Reference) | Pegfilgrastim |
|---|---|---|---|
| Amino Acid Sequence | Identical to reference | 175 residues | Filgrastim + PEG moiety |
| Glycosylation | Non-glycosylated | Non-glycosylated | Non-glycosylated |
| Molecular Weight | ~18.8 kDa | ~18.8 kDa | ~39 kDa (with PEG) |
Structural deviations in pegfilgrastim, which includes a polyethylene glycol (PEG) extension, result in prolonged half-life compared to this compound and filgrastim .
Regulatory and Manufacturing Considerations
This compound’s manufacturing process includes a comparability exercise to ensure consistency with the reference product. Critical quality attributes (CQAs) such as isoform distribution, oxidation levels, and aggregation profiles are monitored using advanced techniques like mass spectrometry and size-exclusion chromatography . In contrast, pegfilgrastim requires additional validation for PEG conjugation stability .
Key Research Findings
- Analytical Comparability: this compound matches filgrastim in >99% of physicochemical properties, with minor variations in oxidation rates (≤2%) deemed clinically irrelevant .
- Cost-Effectiveness : Biosimilars like this compound reduce healthcare costs by 20–30% compared to reference biologics, enhancing accessibility .
- Immunogenicity: No neutralizing antibodies were detected in clinical trials, aligning with the safety profile of filgrastim .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
